molecular formula C12H23ClN2O2 B1424147 N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236261-93-0

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1424147
M. Wt: 262.77 g/mol
InChI Key: CWQUIHLHHYFRJG-UHFFFAOYSA-N
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Description

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O2 and its molecular weight is 262.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification of Xylan for Biopolymer Applications The modification of xylan into biopolymer ethers and esters presents a significant application in creating materials with specific properties tailored by the functional groups, degree of substitution, and substitution patterns. This process, including the methylation of 4-O-methylglucuronoxylan from birch and the synthesis of novel xylan esters using various acids and activating agents, highlights a promising path for biopolymer development. These xylan derivatives, especially when synthesized under specific conditions, have potential applications in drug delivery, demonstrating their capacity to form nanoparticles suitable for medical use. Furthermore, the cationic xylan derivatives propose varied applications, including as paper strength additives, flocculation aids, and antimicrobial agents, showcasing the broad applicability of chemically modified xylan in both industrial and medical fields (Petzold-Welcke et al., 2014).

Synthesis of Pyranopyrimidine Derivatives The pyranopyrimidine core is integral for medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The synthesis of pyranopyrimidine scaffolds, particularly 5H-pyrano[2,3-d]pyrimidines, through diversified hybrid catalysts, underscores their broad applicability in drug development. This synthesis method, using various catalysts, highlights the potential for creating lead molecules in pharmaceutical research, demonstrating the importance of pyranopyrimidine derivatives in developing new therapeutic agents (Parmar et al., 2023).

Heterocyclic N-oxide Derivatives in Drug Development Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are known for their versatile synthetic intermediates and significant biological importance. These compounds, utilized in organic synthesis, catalysis, and drug development, demonstrate potential in forming metal complexes, designing catalysts, and serving medicinal applications with various biological activities. The review emphasizes the importance of heterocyclic N-oxide derivatives in advancing chemistry and drug development efforts, providing insights into their potential applications in creating novel therapeutic agents (Li et al., 2019).

N-Methyl-2-Pyrrolidone (NMP) in Pharmaceutical Sciences N-Methyl-2-pyrrolidone, known for its strong solubilizing properties, plays a crucial role across various industry sectors, particularly in pharmaceutical sciences. This review focuses on NMP's physicochemical characteristics, highlighting its efficacy and comparability with other solvents used in pharmaceutical formulations. NMP's role as an efficient pharmaceutical solvent underlines its importance in enhancing drug solubility and formulation properties, marking its utility in pharmaceutical applications (Jouyban et al., 2010).

properties

IUPAC Name

N-methyl-N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-14(9-10-4-7-16-8-5-10)12(15)11-3-2-6-13-11;/h10-11,13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQUIHLHHYFRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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